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molecular formula C8H9BrO B1266121 4-Bromo-3-methylanisole CAS No. 27060-75-9

4-Bromo-3-methylanisole

Cat. No. B1266121
M. Wt: 201.06 g/mol
InChI Key: BLZNSXFQRKVFRP-UHFFFAOYSA-N
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Patent
US07572811B2

Procedure details

To a solution of 4-bromo-3-methyl-phenol (500 mg, 2.67 mmol, 1 eq.) in acetonitrile (5 mL) is added K2CO3 (1.47 g, 10.6 mmol, 4 eq.). The mixture is stirred for 30 minutes at room temperature. Iodomethane (493 mg, 1.3 eq) is then added dropwise via syringe and the mixture is stirred for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over Na2SO4. After concentration, the residue is purified by silica gel column chromatography (5% EtOAc in hexanes) to give 1-Bromo-4-methoxy-2-methyl-benzene.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[C:10]([O-])([O-])=O.[K+].[K+].IC>C(#N)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:10])=[CH:4][C:3]=1[CH3:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)C
Name
Quantity
1.47 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
493 mg
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel column chromatography (5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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